2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride
Overview
Description
2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H3Cl2F5O and a molecular weight of 281.01 g/mol . It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a trifluoromethyl group attached to a benzene ring. This compound is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
The synthesis of 2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride involves several steps, typically starting with the chlorination of a suitable benzene derivative. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentach
Properties
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-4-1-3(16-7(11)12)2-5(10)6(4)8(13,14)15/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVABRQECUUKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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